molecular formula C17H19N3O3 B6976202 4-(3-Methoxycyclohexanecarbonyl)-2-oxo-1,3-dihydroquinoxaline-6-carbonitrile

4-(3-Methoxycyclohexanecarbonyl)-2-oxo-1,3-dihydroquinoxaline-6-carbonitrile

Cat. No.: B6976202
M. Wt: 313.35 g/mol
InChI Key: DFHXNKQCSBXSDE-UHFFFAOYSA-N
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Description

4-(3-Methoxycyclohexanecarbonyl)-2-oxo-1,3-dihydroquinoxaline-6-carbonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a quinoxaline core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxycyclohexanecarbonyl)-2-oxo-1,3-dihydroquinoxaline-6-carbonitrile typically involves multiple steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Carbonitrile Group: The nitrile group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Attachment of the Methoxycyclohexanecarbonyl Group: This step involves the acylation of the quinoxaline core with 3-methoxycyclohexanecarbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the nitrile group.

Major Products

    Oxidation: Methoxycyclohexanecarboxylic acid derivatives.

    Reduction: Corresponding alcohols or amines.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its quinoxaline core is a versatile scaffold in organic synthesis.

Biology

Biologically, quinoxaline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be explored for similar activities.

Medicine

In medicinal chemistry, the compound could be investigated for its potential as a drug candidate, particularly in targeting specific enzymes or receptors.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(3-Methoxycyclohexanecarbonyl)-2-oxo-1,3-dihydroquinoxaline-6-carbonitrile would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The quinoxaline core could intercalate with DNA or interact with proteins, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline-2,3-dione: Known for its biological activity, particularly as an antagonist of glutamate receptors.

    3-Methoxycyclohexanecarbonyl chloride: A precursor in the synthesis of various derivatives.

    2-Oxo-1,3-dihydroquinoxaline-6-carbonitrile: A simpler analog with similar core structure but lacking the methoxycyclohexanecarbonyl group.

Uniqueness

The uniqueness of 4-(3-Methoxycyclohexanecarbonyl)-2-oxo-1,3-dihydroquinoxaline-6-carbonitrile lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the methoxycyclohexanecarbonyl group adds steric bulk and electronic effects that can influence its interactions with biological targets or other chemicals.

This compound’s versatility makes it a valuable subject for further research and development in various scientific and industrial fields.

Properties

IUPAC Name

4-(3-methoxycyclohexanecarbonyl)-2-oxo-1,3-dihydroquinoxaline-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-23-13-4-2-3-12(8-13)17(22)20-10-16(21)19-14-6-5-11(9-18)7-15(14)20/h5-7,12-13H,2-4,8,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFHXNKQCSBXSDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCC(C1)C(=O)N2CC(=O)NC3=C2C=C(C=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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